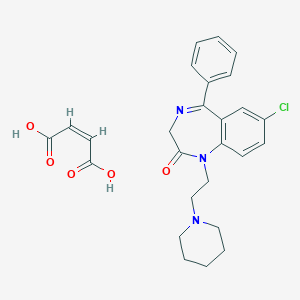
2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-5-phenyl-1-(2-piperidinoethyl)-, maleate (1:1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-5-phenyl-1-(2-piperidinoethyl)-, maleate (1:1), commonly known as Etizolam, is a thienodiazepine derivative that is widely used in scientific research. It is a psychoactive compound that has been shown to have anxiolytic, hypnotic, and anticonvulsant properties. It is commonly used in laboratory experiments to study the mechanism of action of benzodiazepines and to explore new therapeutic applications.
Mecanismo De Acción
Etizolam acts on the benzodiazepine receptor, which is located on the GABA-A receptor complex. It enhances the activity of GABA by increasing the opening of chloride channels, leading to hyperpolarization and inhibition of neuronal activity. This results in anxiolytic, hypnotic, and anticonvulsant effects.
Biochemical and Physiological Effects:
Etizolam has been shown to have a wide range of physiological effects. It has been shown to reduce anxiety, promote relaxation, and induce sleep. It has also been shown to have anticonvulsant properties, making it useful in the treatment of seizures. Additionally, it has been shown to have muscle relaxant properties, making it useful in the treatment of muscle spasms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Etizolam has several advantages for use in laboratory experiments. It has a high affinity for the benzodiazepine receptor, making it a useful tool for studying the role of GABA in physiological processes. It is also relatively stable and easy to synthesize, making it a cost-effective option for researchers. However, it is important to note that Etizolam has limitations in terms of its selectivity for the benzodiazepine receptor. It has been shown to have some activity at other receptors, which may affect the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on Etizolam. One area of interest is the development of new therapeutic applications for the compound. It has been shown to have potential as an anxiolytic, hypnotic, and anticonvulsant, and further research may reveal additional therapeutic applications. Additionally, research on the mechanism of action of Etizolam may lead to a better understanding of the role of GABA in physiological processes, which could have implications for the development of new treatments for anxiety, sleep disorders, and other conditions.
Métodos De Síntesis
Etizolam can be synthesized by reacting 2-ethylamino-2-oxo-1-phenylethanone with hydrazine to form 2-ethyl-2-(2-(4-methylphenyl) hydrazono) acetate. This compound is then reacted with thioacetic acid to form 2-ethyl-2-(2-(4-methylphenyl) hydrazono) thioacetate. Finally, this compound is reacted with triethyl orthoformate to produce Etizolam.
Aplicaciones Científicas De Investigación
Etizolam is commonly used in scientific research to study the mechanism of action of benzodiazepines. It has been shown to have a high affinity for the benzodiazepine receptor and to enhance the activity of GABA, the major inhibitory neurotransmitter in the central nervous system. This makes it a useful tool for studying the role of GABA in anxiety, sleep, and other physiological processes.
Propiedades
Número CAS |
1061-20-7 |
|---|---|
Fórmula molecular |
C26H28ClN3O5 |
Peso molecular |
498 g/mol |
Nombre IUPAC |
(Z)-but-2-enedioic acid;7-chloro-5-phenyl-1-(2-piperidin-1-ylethyl)-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C22H24ClN3O.C4H4O4/c23-18-9-10-20-19(15-18)22(17-7-3-1-4-8-17)24-16-21(27)26(20)14-13-25-11-5-2-6-12-25;5-3(6)1-2-4(7)8/h1,3-4,7-10,15H,2,5-6,11-14,16H2;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clave InChI |
ORGASLDGMIWPHX-BTJKTKAUSA-N |
SMILES isomérico |
C1CCN(CC1)CCN2C(=O)CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4.C(=C\C(=O)O)\C(=O)O |
SMILES |
C1CCN(CC1)CCN2C(=O)CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O |
SMILES canónico |
C1CCN(CC1)CCN2C(=O)CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O |
Sinónimos |
but-2-enedioic acid: 9-chloro-6-phenyl-2-[2-(1-piperidyl)ethyl]-2,5-di azabicyclo[5.4.0]undeca-5,8,10,12-tetraen-3-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate](/img/structure/B229600.png)
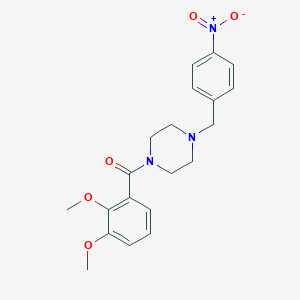
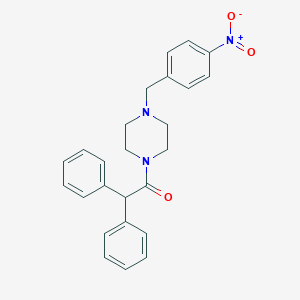
![1-[(4-Methoxyphenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine](/img/structure/B229607.png)

![2-chloro-N-[3-[2-[(Z)-indol-3-ylidenemethyl]hydrazinyl]-3-oxopropyl]benzamide](/img/structure/B229611.png)
![N-[1-[2-(5,7-dichloro-2-oxoindol-3-yl)hydrazinyl]-1-oxopropan-2-yl]benzamide](/img/structure/B229612.png)
![3-Benzyl-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229614.png)

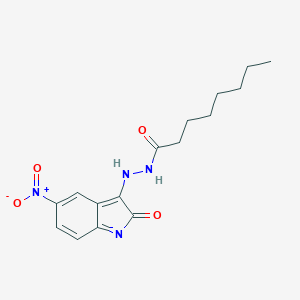
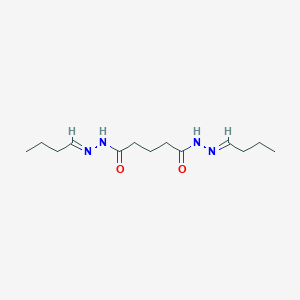

![N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B229628.png)
![5-bromo-2-hydroxy-N-[(Z)-(2-oxo-1-propylindol-3-ylidene)amino]benzamide](/img/structure/B229630.png)